molecular formula C17H11ClO2 B6403900 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% CAS No. 1261902-28-6

4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95%

Cat. No. B6403900
CAS RN: 1261902-28-6
M. Wt: 282.7 g/mol
InChI Key: MMYQPIRWXDHBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(naphthalen-2-yl)benzoic acid, also known as 4-CNAP, is an organic compound that is widely used in scientific research. It is a synthetic compound with a molecular weight of 251.63 g/mol and is composed of four carbon atoms, two chlorine atoms, two oxygen atoms, and two naphthalene rings. 4-CNAP is a white crystalline solid that is soluble in organic solvents and is relatively stable under normal conditions.

Scientific Research Applications

4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It is used as a model compound to study the structure and reactivity of other compounds, as well as to investigate the mechanisms of various chemical reactions. Additionally, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% is used as a starting material in the synthesis of other compounds, such as 4-chloro-2-hydroxybenzoic acid, which is used to study the structure and reactivity of other compounds. Additionally, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as anti-malarial drugs and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% is not well understood. However, it is believed that 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% is believed to act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% can inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins. Additionally, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% has been shown to possess anti-inflammatory and anti-cancer properties, as well as to have an antioxidant effect.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments is its stability and solubility in organic solvents. Additionally, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% is relatively inexpensive and can be easily synthesized using a variety of methods. However, there are some potential limitations to using 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments. For example, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% is relatively unstable in the presence of light and heat, which can affect the accuracy of results. Additionally, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% can be toxic if ingested in large doses, so it should be handled with caution.

Future Directions

There are several potential future directions for research involving 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95%. For example, further research could be conducted to investigate the biochemical and physiological effects of 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95%, as well as its mechanism of action. Additionally, research could be conducted to investigate the potential therapeutic applications of 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95%, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to investigate the potential toxicity of 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% and to develop safer methods for its synthesis and use in laboratory experiments.

Synthesis Methods

4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% can be synthesized using a variety of methods, including the reaction of 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% and 4-chloro-2-hydroxybenzoic acid, which can be separated by column chromatography. Additionally, 4-Chloro-2-(naphthalen-2-yl)benzoic acid, 95% can be synthesized by the reaction of naphthalene with chloroform in the presence of an acid catalyst, such as sulfuric acid, or by the reaction of 4-chlorobenzonitrile with naphthalene in the presence of a base.

properties

IUPAC Name

4-chloro-2-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-14-7-8-15(17(19)20)16(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYQPIRWXDHBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690429
Record name 4-Chloro-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-28-6
Record name Benzoic acid, 4-chloro-2-(2-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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